molecular formula C12H11N3O2 B11664958 Pyridine-2-carboxylic acid (5-methyl-furan-2-ylmethylene)-hydrazide

Pyridine-2-carboxylic acid (5-methyl-furan-2-ylmethylene)-hydrazide

Cat. No.: B11664958
M. Wt: 229.23 g/mol
InChI Key: JZPFBYGLYSLYFL-RIYZIHGNSA-N
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Description

Pyridine-2-carboxylic acid (5-methyl-furan-2-ylmethylene)-hydrazide is an organic compound that features a pyridine ring, a carboxylic acid group, and a hydrazide moiety linked to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine-2-carboxylic acid (5-methyl-furan-2-ylmethylene)-hydrazide typically involves the condensation of pyridine-2-carboxylic acid hydrazide with 5-methylfurfural. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridine-2-carboxylic acid (5-methyl-furan-2-ylmethylene)-hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and pyridine rings.

    Reduction: Amines and other reduced forms of the hydrazide group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridine-2-carboxylic acid (5-methyl-furan-2-ylmethylene)-hydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Pyridine-2-carboxylic acid (5-methyl-furan-2-ylmethylene)-hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. Specific pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid hydrazide: Lacks the furan ring and has different reactivity and applications.

    5-Methylfurfural hydrazone: Contains the furan ring but lacks the pyridine moiety.

Uniqueness

Pyridine-2-carboxylic acid (5-methyl-furan-2-ylmethylene)-hydrazide is unique due to the presence of both the pyridine and furan rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C12H11N3O2/c1-9-5-6-10(17-9)8-14-15-12(16)11-4-2-3-7-13-11/h2-8H,1H3,(H,15,16)/b14-8+

InChI Key

JZPFBYGLYSLYFL-RIYZIHGNSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC=CC=N2

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=N2

Origin of Product

United States

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